molecular formula C17H11BrF3N3O2S B2604028 2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 743439-42-1

2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B2604028
CAS RN: 743439-42-1
M. Wt: 458.25
InChI Key: MOMQDALGZORFQI-UHFFFAOYSA-N
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Description

“2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 743439-42-1. It has a molecular weight of 458.26 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H11BrF3N3O2S/c18-13-7-2-1-6-12 (13)15-22-23-16 (27-9-14 (25)26)24 (15)11-5-3-4-10 (8-11)17 (19,20)21/h1-8H,9H2, (H,25,26) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The unique physicochemical properties of fluorine, which is part of the trifluoromethyl group in this compound, are thought to contribute to the biological activities of compounds containing this group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : This compound is synthesized through complex chemical reactions, involving the condensation of certain compounds with ethyl bromoacetate and subsequent reactions with various other chemicals (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

  • Chemical Characterization : The chemical properties, including molecular structure and elemental composition, of this compound and its derivatives have been characterized using techniques like X-ray diffraction, NMR, FT-IR, and Mass Spectral studies (Popiołek et al., 2011).

Pharmacological Properties

  • Antimicrobial Activity : Various derivatives of this compound have shown significant antimicrobial activities against certain microorganisms, although no antifungal activity against yeast-like fungi has been observed (Demirbas et al., 2004).

Applications in Material Science

  • Organic-Inorganic Hybrid Materials : This compound has been used in the synthesis of organic-inorganic hybrid materials, as seen in the study of hexabromotellurate of triazole ring-containing amino acid (Fizer et al., 2021).

Biological Activity

  • Biological Activity Analysis : The derivatives of this compound have been analyzed for various biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects (Salionov, 2015).

Potential Therapeutic Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF3N3O2S/c18-13-7-2-1-6-12(13)15-22-23-16(27-9-14(25)26)24(15)11-5-3-4-10(8-11)17(19,20)21/h1-8H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMQDALGZORFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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